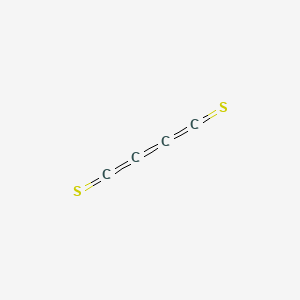

Butatriene-1,4-dithione

Description

Structure

3D Structure

Properties

CAS No. |

122293-58-7 |

|---|---|

Molecular Formula |

C4S2 |

Molecular Weight |

112.2 g/mol |

InChI |

InChI=1S/C4S2/c5-3-1-2-4-6 |

InChI Key |

GTENBEPVRLKZBR-UHFFFAOYSA-N |

Canonical SMILES |

C(=C=C=S)=C=S |

Origin of Product |

United States |

Synthetic Methodologies for Butatriene 1,4 Dithione and Its Analogues

General Synthetic Strategies for Butatriene Derivatives

The construction of the butatriene backbone has been approached through several key strategies. These methods often rely on the creation of the central C=C double bond as a final step, starting from precursors that already contain a four-carbon chain.

Common synthetic routes include:

Elimination Reactions: A prevalent method involves the 1,4-elimination from 2-yne systems. For instance, treatment of 1-acetoxy-4-trimethylsilylbut-2-ynes with tetrabutylammonium (B224687) fluoride (B91410) induces a facile elimination to yield alkyl or aryl-substituted 1,2,3-butatrienes under very mild conditions. psu.edu Other variations start from 1,4-dihalo-2-butynes or 1,4-dihydroxy-2-butynes. psu.edu

Palladium-Catalyzed Synthesis: Functionalized butatrienes can be effectively synthesized via palladium-catalyzed reactions. A notable example involves the coupling of 2-bromo-1-buten-3-yne derivatives with various nucleophiles. scispace.com This method proceeds under mild conditions and allows for the introduction of diverse functional groups.

Organocuprate Reactions: The reaction of 3-bromo-3-alken-1-ynes with organocopper reagents, particularly those with branched alkyl groups like isopropyl- and t-butylcopper, can produce pure butatrienes through an anti-Sₙ2' process. arkat-usa.org

Dimerization Reactions: Dimerization of vinyl-copper or vinyl-borane intermediates, as well as the coupling of 1,1-dihaloalkenes, represents another pathway to butatrienes. psu.eduacs.org

Preparation of Butatriene-1,4-dithione

The specific synthesis of this compound (C₄S₂) is a specialized area within the broader field of butatriene chemistry. Research by Block et al. has pointed to the use of perchalcogenohydrocarbons as starting materials to obtain perthio-cumulenes. arkat-usa.orgresearchgate.net The generation of highly reactive thiocarbonyl compounds is often achieved through flash vacuum pyrolysis (FVP). A plausible route to this compound involves the FVP of a suitable sulfur-rich precursor, such as a substituted 1,3-dithietane. mdpi.comresearchgate.netacs.org This high-temperature, low-pressure technique can induce fragmentation of a precursor molecule, leading to the formation of the unstable target compound, which is then trapped and characterized at low temperatures.

For example, the pyrolysis of 1,3-dithietanes is a known method for generating thioketene (B13734457) or other thiocarbonyl species. researchgate.net A potential precursor for this compound could be a dimer or related structure that fragments into two molecules of a C₂S species or directly rearranges and eliminates atoms to form the C₄S₂ structure.

Exploration of Precursor Compounds and Reaction Conditions

The choice of precursor and reaction conditions is paramount to the successful synthesis of butatrienes and their analogues. The stability of the final product often dictates the feasibility of a given route, with many butatrienes being prone to rapid polymerization. psu.edu

For general butatriene syntheses, a variety of precursors have been employed. The following table summarizes some key examples.

| Synthetic Method | Precursor Compound | Key Reagents/Conditions | Reference |

|---|---|---|---|

| 1,4-Elimination | 1-Acetoxy-4-trimethylsilylbut-2-ynes | Tetrabutylammonium fluoride (TBAF), -10 °C | psu.edu |

| Palladium-Catalyzed Coupling | (Z)-2-bromo-1-buten-3-yne derivatives | Pd-dpbp catalyst, Nucleophile (e.g., sodium malonates), 35 °C | scispace.com |

| Organocopper Reaction | 3-Bromo-3-alken-1-ynes | Isopropylcopper or t-butylcopper, THF, -55 °C to 0 °C | arkat-usa.org |

| Thiosubstituted Butatriene Synthesis | 2H-Pentachlorobutadiene | Thiols, NaOH, Ethanol; then Potassium tert-butoxide | arkat-usa.orgresearchgate.net |

For the specific case of this compound, the precursor is likely a complex sulfur heterocycle designed to fragment cleanly under FVP conditions. The reaction conditions would involve high vacuum and temperatures sufficient to induce the desired bond cleavage.

Mechanistic Investigations in Synthesis

Understanding the reaction mechanisms is crucial for optimizing synthetic routes and expanding their scope. The formation of butatrienes often proceeds through well-established organic reaction pathways.

Nucleophilic substitution plays a key role in the synthesis of many butatriene precursors and in some cases, the butatrienes themselves. beilstein-journals.org In the synthesis of thiosubstituted butadienes, which can be converted to butatrienes, the reaction of 2H-pentachlorobutadiene with thiols proceeds via a very fast and extensive nucleophilic substitution of chlorine atoms. arkat-usa.orgresearchgate.net

Another example is the Vicarious Nucleophilic Substitution (VNS), which allows for the replacement of hydrogen in electrophilic aromatic and heteroaromatic systems. beilstein-journals.org While not directly forming the butatriene core, such methods are vital for creating functionalized precursors. In palladium-catalyzed syntheses, the mechanism can be viewed as a type of substitution where a nucleophile replaces the bromine atom on the bromo-enyne precursor, followed by a rearrangement facilitated by the palladium catalyst to form the cumulene structure. scispace.com

Elimination reactions are a direct and common method for generating the double bonds of the cumulene system. psu.edu The fluoride-induced 1,4-elimination of silyl-substituted propargylic acetates is a prime example, proceeding through an anti-elimination pathway to afford the butatriene. psu.edu

Isomerization can also be a key process. For instance, tris(thio)-substituted butadienes can be treated with a strong base like potassium tert-butoxide to form tris(thio)-substituted butatrienyl halides. These butatrienyl halides can then undergo isomerization to form more stable butenyne compounds, highlighting the delicate balance and reactivity of these systems. arkat-usa.orgresearchgate.net

Advancements in Thionation Reagents for Organosulfur Cumulenes

The synthesis of this compound from a hypothetical precursor like 1,2,3-butatriene-1,4-dione would require the conversion of two carbonyl groups (C=O) into thiocarbonyls (C=S). This transformation, known as thionation, is a cornerstone of organosulfur chemistry. audreyli.combeilstein-journals.org While classic reagents like phosphorus pentasulfide (P₄S₁₀) have been used for over a century, modern advancements have led to more efficient and milder reagents. audreyli.com

Lawesson's Reagent (LR) became a popular alternative to P₄S₁₀ due to its better solubility and higher reactivity in many cases. beilstein-journals.orgthieme-connect.de However, a significant advancement is the combination of P₄S₁₀ with hexamethyldisiloxane (B120664) (HMDO). This reagent system efficiently converts a wide range of carbonyl compounds, including ketones and esters, to their thiono derivatives, often with yields comparable or superior to LR. audreyli.com A key advantage of the P₄S₁₀/HMDO reagent is that its byproducts can be removed by a simple hydrolytic workup, avoiding the need for chromatography often required with LR. audreyli.com These advanced reagents are highly applicable to the synthesis of organosulfur cumulenes. nih.gov

| Thionation Reagent | Chemical Formula/Structure | Key Features | Reference |

|---|---|---|---|

| Phosphorus Pentasulfide | P₄S₁₀ | Classic reagent; often requires high temperatures and has poor solubility. | audreyli.com |

| Lawesson's Reagent (LR) | [2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide] | More soluble and often more reactive than P₄S₁₀; widely used. | beilstein-journals.orgthieme-connect.de |

| P₄S₁₀ / Hexamethyldisiloxane (HMDO) | P₄S₁₀ / (CH₃)₃SiOSi(CH₃)₃ | High efficiency; simple hydrolytic workup for byproduct removal. Converts ketones, esters, and amides. | audreyli.com |

Advanced Spectroscopic Characterization of Butatriene 1,4 Dithione

High-Resolution Infrared Spectroscopy Applications

High-resolution infrared (IR) spectroscopy is a powerful tool for investigating the vibrational modes of molecules, providing insights into their structure and bonding. For butatriene-1,4-dithione, high-resolution IR studies, often in conjunction with quantum-chemical calculations, have been instrumental in characterizing its vibrational frequencies.

Research on carbon-sulfur chains has provided valuable data on related compounds, which helps in understanding the spectral features of this compound. Studies on C₃S, for instance, have involved high-resolution IR spectroscopy to analyze its ν₁ vibrational mode. researchgate.net While direct high-resolution IR spectra of this compound are not extensively published in isolation, its spectroscopic properties have been part of broader investigations into heterocumulenes. researchgate.net The preparation of this compound has been reported, and its spectroscopic properties have been a key area of investigation. researchgate.net

Key vibrational modes for this compound are expected to involve the C=C=C=C backbone and the C=S terminal groups. Theoretical calculations often complement experimental IR data to assign specific vibrational frequencies to corresponding molecular motions.

| Vibrational Mode (Conceptual) | Expected Wavenumber Range (cm⁻¹) | Significance |

| C=S Stretching | 1000 - 1200 | Characteristic of the thioketone functional groups. |

| Cumulenic C=C Stretching | 1900 - 2200 | Probes the nature of the conjugated double bond system. |

| Bending Modes | < 1000 | Provides information on the molecule's flexibility and planarity. |

Note: The data in this table is illustrative and based on general knowledge of related compounds. Specific experimental values for this compound require dedicated high-resolution IR studies.

Nuclear Magnetic Resonance Spectroscopy Analysis, including Carbon-13 NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For a molecule devoid of hydrogen like this compound, Carbon-13 (¹³C) NMR spectroscopy is particularly insightful.

The structure of this compound and its derivatives has been confirmed using ¹³C NMR spectroscopy. The chemical shifts of the carbon atoms in the cumulene chain and the thioketone groups provide direct evidence for the proposed structure. The symmetry of the molecule would also be reflected in the number of distinct signals in the ¹³C NMR spectrum.

| Carbon Atom | Predicted ¹³C Chemical Shift (ppm) | Reasoning |

| C1, C4 (C=S) | 190 - 210 | Deshielded due to the electronegativity of sulfur and the double bond character. |

| C2, C3 (C=C=C=C) | 130 - 150 | Chemical shift is characteristic of sp-hybridized carbons in a cumulenic system. |

Note: The data in this table is based on predicted values and general trends for similar functional groups. Experimental verification is necessary.

Ultraviolet-Visible Spectroscopy Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The extended π-system of this compound is expected to give rise to characteristic absorptions in the UV-Vis region.

Studies on related pentatetraene-1,5-dithione have reported its UV/VIS spectra, suggesting that this compound would also have distinct electronic excitation energies. researchgate.net These transitions are typically of the π → π* and n → π* type, involving the electrons in the cumulenic double bonds and the non-bonding electrons on the sulfur atoms. The position and intensity of the absorption maxima (λmax) are sensitive to the length of the conjugated system and the nature of the terminal groups.

| Electronic Transition | Expected Wavelength Range (nm) | Description |

| π → π | 250 - 400 | Intense absorption corresponding to the excitation of an electron from a π bonding to a π antibonding orbital. |

| n → π | 400 - 600 | Weaker absorption involving the promotion of a non-bonding electron from a sulfur atom to a π antibonding orbital. |

Note: This table provides a conceptual overview. The actual absorption maxima can be influenced by solvent and substitution effects.

Gas-Phase Spectroscopic Detection and Analysis

The study of molecules in the gas phase provides data free from intermolecular interactions that are present in the condensed phase. Gas-phase spectroscopic techniques are therefore crucial for understanding the intrinsic properties of a molecule like this compound.

While specific gas-phase spectroscopic studies dedicated solely to this compound are not widely available, research on similar long cumulenic chains like SC₇S has utilized gas-phase spectroscopy for their detection and characterization. researchgate.net Such studies often employ techniques like Fourier transform microwave (FTMW) spectroscopy or high-resolution infrared spectroscopy on jet-cooled molecules. These methods can provide precise rotational constants, which in turn yield accurate information about the molecule's geometry and bond lengths. Time-resolved XUV photoelectron spectroscopy is another powerful gas-phase technique used to study isolated molecules. dur.ac.uk

Matrix-Isolation Spectroscopic Techniques

Matrix-isolation is an experimental technique that involves trapping a reactive species, such as this compound, in an inert solid matrix (e.g., argon or neon) at very low temperatures. This method allows for the spectroscopic study of otherwise unstable molecules.

The IR spectrum of a related compound, 1,2,3,4-pentatetraene-1,5-dithione, has been successfully recorded in an argon matrix at 12 K. researchgate.net Similarly, the matrix-isolation technique has been used to study various carbon-sulfur clusters, providing valuable vibrational data from IR spectroscopy. researchgate.net This approach would be highly suitable for obtaining well-resolved IR and UV-Vis spectra of this compound, minimizing spectral broadening and allowing for detailed analysis of its vibrational and electronic structure. The generation of thioxoethenylidene (C₂S) by irradiation of C₃S₂ in an argon matrix at 10 K highlights the utility of this method for studying reactive sulfur-containing carbon chains. researchgate.net

Theoretical and Computational Chemistry of Butatriene 1,4 Dithione

Quantum-Chemical Approaches to Electronic Structure

Quantum-chemical calculations are fundamental to understanding the electronic structure of butatriene-1,4-dithione. researchgate.net These methods provide insights into the molecule's geometry, bonding, and electronic properties. High-level quantum chemical calculations have been employed to determine the molecular parameters of related sulfur-containing carbon chains, providing a basis for understanding the electronic environment of this compound. researchgate.net

The electronic ground state of this compound is a key area of investigation. For similar carbon-sulfur chains, the ground state has been predicted to be a triplet for those with an even number of carbon atoms. researchgate.net Theoretical studies often supplement experimental data, such as infrared vibrational spectra, to provide a comprehensive understanding of the molecule's structure and behavior. researchgate.net

Analysis of Ground and Excited Electronic States

The analysis of ground and excited electronic states is crucial for predicting the photochemical behavior of this compound. Upon irradiation, this compound can reversibly split into 3-thioxo-1,2-propadienylidene (C₃S) and carbon monosulfide (CS). researchgate.net This process highlights the importance of understanding the potential energy surfaces of the involved electronic states.

Computational studies have been performed to determine the singlet-triplet gaps, which are essential for characterizing the electronic nature of the ground and low-lying excited states. researchgate.net The study of related systems, such as the butatriene cation, provides valuable context for the nonadiabatic dynamics that can occur in this compound. dur.ac.ukresearchgate.netaip.org The interaction between electronic states, particularly near conical intersections, governs the photodynamical outcomes. researchgate.netaip.org

Vibrational Spectroscopy Calculations and Assignments

Theoretical calculations of harmonic vibrational frequencies are instrumental in interpreting experimental infrared (IR) and UV/Vis spectra of this compound. researchgate.net These calculations allow for the assignment of observed spectral bands to specific molecular vibrations. For instance, the antisymmetric C=C and C=S stretching vibrations are characteristic modes that can be identified through isotopic substitution and comparison with calculated frequencies. researchgate.net The agreement between calculated and experimental spectra validates the theoretical models used to describe the molecule. researchgate.net

Computational Studies of Electron Excitation Energies

Computational methods are employed to calculate the electronic transition energies of this compound, which correspond to the absorption of light in the UV/Vis spectrum. researchgate.net These calculations help in understanding the observed photochemistry of the molecule. The accuracy of these calculations is dependent on the level of theory and basis set used. For complex systems, methods like ab initio multiple spawning (AIMS) are used to simulate the dynamics on multiple electronic states, providing a more complete picture of the photoexcitation process. molpro.net

Photodynamics and Nonadiabatic Molecular Dynamics Simulations

The study of photodynamics involves simulating the motion of atoms in a molecule after it absorbs light. For molecules like this compound, nonadiabatic effects, where the Born-Oppenheimer approximation breaks down, are significant. researchgate.net This necessitates the use of advanced simulation techniques to accurately model the transitions between electronic states.

The Ab Initio Multiple Spawning (AIMS) method is a powerful tool for simulating nonadiabatic molecular dynamics. molpro.netnih.gov It represents the nuclear wave function as a combination of coupled Gaussian functions that travel along classical trajectories. acs.org When these trajectories reach regions of strong nonadiabatic coupling, new functions are "spawned" onto other electronic states, allowing for the description of population transfer. molpro.net The AIMS framework has been applied to study the photodynamics of various molecules, and its parameters can be tuned to improve the accuracy of the simulation. nih.gov While powerful, the computational cost of AIMS can increase rapidly with the number of basis functions. acs.org

AIMS describes the nonadiabatic dynamics of molecules by expanding nuclear wave functions in a basis of traveling multidimensional Gaussians known as trajectory basis functions (TBFs). acs.org New TBFs can be created when nuclear amplitude is transferred between electronic states due to nonadiabatic transitions. acs.org The adaptive nature of the TBF basis gives AIMS its accuracy in describing these processes. acs.org

To address the computational demands of AIMS, the AIMS with Informed Stochastic Selections (AIMSWISS) methodology was developed. researchgate.netacs.org This approach reduces the number of trajectory basis functions by stochastically selecting which functions to continue propagating based on their importance. acs.org AIMSWISS has been shown to be a robust method that extends the applicability of the multiple-spawning framework to more complex systems. researchgate.netacs.org It offers a parameter-free strategy to manage the number of TBFs while maintaining an accurate description of nonadiabatic transitions. researchgate.net

The performance of AIMSWISS has been validated against the photodynamics of several molecules, demonstrating its potential as a computationally affordable starting point for multiple spawning simulations. researchgate.net This method is built upon the stochastic-selection AIMS (SSAIMS) approach, which was introduced to systematically reduce the number of TBFs in a simulation. acs.org

Surface-Hopping Dynamics Simulations

Surface-hopping dynamics simulations are a cornerstone of computational photochemistry, providing a framework to model the behavior of molecules following electronic excitation. These methods employ a mixed quantum-classical approach, where the nuclei are propagated classically on a single potential energy surface (PES), while the electronic wavefunction is propagated quantum mechanically. nih.gov A key feature is the possibility of "hops" between different electronic states, which are typically governed by the magnitude of the nonadiabatic coupling. aip.org This allows for the simulation of transitions between electronic states, such as internal conversion and intersystem crossing.

One of the most widely used surface-hopping methods is the trajectory surface hopping (TSH) approach, which approximates the dynamics of a nuclear wavepacket with a swarm of independent classical trajectories that can jump between adiabatic potential energy surfaces. aip.org

A more advanced set of methods for simulating nonadiabatic dynamics is ab initio multiple spawning (AIMS). aip.orgacs.org In AIMS, the nuclear wavefunction is described as a linear combination of coupled, traveling Gaussian basis functions, known as trajectory basis functions (TBFs). acs.orgacs.orgnih.gov A significant advantage of AIMS is its adaptive basis set; new TBFs are "spawned" on coupled electronic states when a trajectory enters a region of strong nonadiabatic coupling, such as near a conical intersection. aip.orgacs.orgnih.gov This feature allows AIMS to provide a more accurate description of quantum mechanical effects like wavepacket splitting and interference, though it comes at a higher computational cost. acs.orgresearchgate.net

To address the computational expense of AIMS, variants have been developed, such as AIMS with informed stochastic selections (AIMSWISS). acs.orgnih.gov AIMSWISS introduces a parameter-free stochastic strategy to manage the number of TBFs without compromising the accuracy of the simulation, extending the applicability of the multiple-spawning framework to more complex systems and longer timescales. acs.orgnih.gov

Potential Energy Surface (PES) Mapping and Conical Intersections

A Potential Energy Surface (PES) is a fundamental concept in chemistry that describes the potential energy of a molecule as a function of its geometry. Conical intersections (CIs) are critical features on the PESs of polyatomic molecules where two or more electronic states become degenerate. These points act as efficient funnels for ultrafast, radiationless decay from an excited electronic state back to the ground state.

Theoretical investigations have extensively modeled the PES and CIs of the butatriene radical cation. It is considered a classic example of a system with a moderately sloped conical intersection that strongly couples its ground (X̃) and first excited (Ã) electronic states. acs.org The dynamics in the vicinity of this CI are a key area of study. acs.org

Two-dimensional, two-state models mimicking the excited-state dynamics of the butatriene cation are frequently used to assess the performance of various nonadiabatic simulation methods. aip.orgresearchgate.net In these models, specific parameters are chosen to represent the key features of the conical intersection. aip.org The performance of methods like AIMS and TSH in describing the passage of a nuclear wavepacket through the CI is compared against numerically exact quantum dynamics calculations. aip.org Such studies have found that AIMS provides a qualitatively correct description of the dynamics through the conical intersection for the butatriene cation model. aip.org

| Parameter | Description | Value (a.u.) |

|---|---|---|

| ω1 | Frequency of the tuning mode | 0.0036 |

| ω2 | Frequency of the coupling mode | 0.0020 |

| Δ | Vertical energy gap parameter | 0.0367 |

| c | Vibronic coupling constant | 0.0184 |

| σX | Initial Gaussian wavepacket width (X-dimension) | 14.47 |

| σY | Initial Gaussian wavepacket width (Y-dimension) | 24.43 |

Investigations of Radical Ions of this compound and Related Species

The study of radical ions is crucial for understanding redox processes, reaction mechanisms, and the chemistry of environments like interstellar molecular clouds. nih.gov Computational chemistry offers essential tools for characterizing the structure, stability, and properties of these highly reactive open-shell species. rsc.org

Direct computational studies focused specifically on the radical ions of this compound are scarce in the literature. However, the butatriene radical cation has been the subject of numerous theoretical investigations, particularly concerning its nonadiabatic dynamics as discussed previously. acs.orgresearchgate.net These studies use it as a model system to understand dynamics through conical intersections. acs.org

For more broadly related species, density-functional theory (DFT) has been used to study the adsorption of 1,4-butanedithiol (B72698) radicals on gold surfaces, predicting that the radical species (where the S-H bonds are cleaved) is the predominant form on the surface. aps.org

The computational analysis of organic radicals, in general, presents unique challenges. Various DFT and wavefunction methods have been benchmarked to determine their efficacy in predicting key properties. Studies have shown that certain functionals, such as the hybrid meta-GGA M062X-D3(0) and the range-separated hybrids ωB97M-V and ωB97M-D3(BJ), provide consistently reliable predictions for radical stabilisation energies, bond dissociation energies, and redox potentials across different basis sets. rsc.org Furthermore, computational studies on C4H4N isomers have systematically explored their anionic, neutral radical, and cationic states, revealing that cyclic structures are often favored for the anions and radicals due to aromatic or quasi-aromatic stabilization. nih.govescholarship.org Such work provides a framework for how the radical ions of this compound could be computationally characterized.

| Method Type | Functional/Method Name | Key Strengths for Radical Analysis |

|---|---|---|

| Hybrid meta-GGA DFT | M062X-D3(0) | Accurate predictions of radical stabilisation energies and bond dissociation energies. |

| Range-Separated Hybrid DFT | ωB97M-V | Reliable predictions across different properties and basis sets. |

| Range-Separated Hybrid DFT | ωB97M-D3(BJ) | Consistent accuracy for various properties of organic radicals. |

Reactivity and Reaction Mechanisms of Butatriene 1,4 Dithione

Fundamental Reactivity Patterns of Dithio-cumulenes and Thiocarbonyl Compounds

Butatriene-1,4-dithione is a member of the dithio-cumulene family, which are characterized by having two or more consecutive double bonds and two thiocarbonyl groups. The reactivity of these compounds is largely dictated by the unique electronic and structural features of the cumulene and thiocarbonyl moieties.

Dithio-cumulenes are a class of organic compounds that feature a chain of at least two cumulative double bonds with thiocarbonyl groups at the ends. The simplest is this compound with a four-carbon chain. These compounds are known for their distinctive reactivity patterns. nih.gov The cumulene structure, with its orthogonal π-systems, offers multiple sites for chemical reactions. nih.govacs.org Theoretical studies on rsc.orgcumulenes, which have a similar three-double-bond system, show that cycloaddition reactions can be kinetically favored at the terminal π-bonds and thermodynamically favored at the central π-bond. nih.govacs.org This suggests that the reactivity of the different double bonds in this compound can also be selective.

Thiocarbonyl compounds , which contain a carbon-sulfur double bond (C=S), exhibit reactivity that is distinct from their oxygen-containing (carbonyl) counterparts. rsc.orgsioc-journal.cnresearchgate.net The C=S bond is weaker and more polarizable than the C=O bond, making thiocarbonyl compounds more reactive towards a variety of reagents, including nucleophiles, electrophiles, and radicals. researchgate.net They are particularly known to be excellent dienophiles and dipolarophiles in cycloaddition reactions. uzh.ch

Key reactivity patterns of thiocarbonyl compounds include:

Thiophilic Addition: Nucleophiles can attack the sulfur atom, a reaction less common for carbonyls. researchgate.net

Cycloadditions: Thioketones are highly reactive in [3+2] and [4+2] cycloaddition reactions. researchgate.netuzh.ch

Formation of Thiocarbonyl Ylides: Reactions with carbenes or diazo compounds can generate thiocarbonyl ylides, which are reactive intermediates. uzh.chtandfonline.com These ylides can then undergo further reactions like 1,3-dipolar electrocyclization to form thiiranes or dimerize to form 1,4-dithianes. uzh.chsolubilityofthings.com

The combination of the cumulene and thiocarbonyl functionalities in this compound results in a molecule with a rich and complex reactivity profile, making it a versatile building block in organic synthesis.

Role of Thiocarbonyl Moieties in Reaction Pathways

The thiocarbonyl groups (C=S) in this compound and its analogues play a crucial role in directing their reaction pathways. The inherent properties of the C=S double bond significantly influence the molecule's susceptibility to various transformations.

One of the most significant roles of the thiocarbonyl group is its participation in cycloaddition reactions . Thioketones are recognized as "super-dipolarophiles" in [3+2] cycloadditions and "super-dienophiles" in hetero-Diels-Alder reactions. uzh.ch This enhanced reactivity compared to their carbonyl counterparts is attributed to the electronic properties of the sulfur atom.

In the context of this compound, the thiocarbonyl moieties act as the primary sites for cycloadditions. For instance, in hetero-Diels-Alder reactions, the C=S bond serves as the dienophile, reacting with a conjugated diene to form a six-membered heterocyclic ring. nih.govwikipedia.org

Furthermore, the thiocarbonyl group is instrumental in the formation of thiocarbonyl ylides . These are sulfur-centered 1,3-dipoles that are typically generated as reactive intermediates. uzh.ch A common method for their formation involves the reaction of a thiocarbonyl compound with a diazo compound, which proceeds through an initial [3+2] cycloaddition followed by the elimination of nitrogen gas. uzh.ch These ylides are not isolable but can be trapped in situ with suitable dipolarophiles to yield five-membered sulfur-containing heterocycles. uzh.ch

The reactivity of the thiocarbonyl group is also influenced by its electronic environment. Theoretical analysis has shown that the reactivity of the C=X bond (where X = C, N, or O) in cumulenes is governed by both distortion and interaction energies. nih.gov In the case of thiocarbonyl compounds, the interaction energy, which is controlled by orbital interactions, closed-shell repulsion, and static repulsion, plays a significant role in determining the activation energy of reactions like the Diels-Alder reaction. nih.gov

Cycloaddition Reactions Involving this compound and Analogues

Cycloaddition reactions are a cornerstone of the reactivity of this compound and related dithio-cumulenes. The presence of multiple π-systems allows for a variety of pericyclic reactions, leading to the formation of diverse cyclic and heterocyclic structures.

[3+2] cycloadditions, also known as 1,3-dipolar cycloadditions, are a powerful tool for the synthesis of five-membered rings. researchgate.net In the context of this compound, the thiocarbonyl groups act as excellent dipolarophiles, readily reacting with 1,3-dipoles. uzh.ch

A key reaction pathway involves the formation of thiocarbonyl ylides as intermediates. uzh.chresearchgate.net These sulfur-centered 1,3-dipoles can be generated from the reaction of thiocarbonyl compounds with diazo compounds. uzh.ch The resulting thiocarbonyl ylide can then be trapped by another molecule of the thiocarbonyl compound or a different dipolarophile to form a five-membered ring, such as a 1,3-dithiolane. researchgate.net

For example, the reaction of thioketones with diazomethane (B1218177) at low temperatures initially forms 2,5-dihydro-1,3,4-thiadiazoles. researchgate.net Upon warming, these lose nitrogen to generate thiocarbonyl ylides, which can be intercepted by another thioketone molecule to yield 1,3-dithiolanes. researchgate.net While specific examples with this compound are not extensively documented in the provided search results, the general reactivity pattern of thiocarbonyl compounds suggests it would readily participate in such reactions. uzh.ch

Butatriene 1,4 Dithione in Broader Chemical Contexts

Comparative Studies with Other Carbon-Sulfur Cumulenes and Chains (CnSm)

Butatriene-1,4-dithione (C₄S₂) is a member of the carbon-sulfur cumulene family, which are molecules characterized by a chain of consecutive double bonds. researchgate.net These compounds, with the general formula CₙSₘ, are of significant interest due to their unique molecular structures and their relevance in various chemical fields, including astrochemistry. researchgate.net Extensive research, both experimental and theoretical, has been conducted on binary carbon-rich clusters like CₙSₘ (where n > 1 and m = 1 or 2). researchgate.net

Spectroscopic studies, particularly using techniques like matrix isolation infrared absorption spectroscopy and photoelectron spectroscopy, have been crucial in characterizing these often highly reactive species. researchgate.netresearchgate.net For instance, the preparation and spectroscopic properties of this compound have been studied alongside other heterocumulenes like C₄OS (4-thioxo-1,2,3-butatrien-1-one) and C₃S (3-thioxo-1,2-propandienylidene). researchgate.net

Investigations into CₙSₘ⁻ clusters (n = 2-7; m = 1, 2) using photoelectron spectroscopy combined with density functional theory calculations have revealed important trends in their electronic and structural properties. researchgate.net A notable finding is the strong odd-even alternation in the vertical detachment energies (VDEs) of both CₙS⁻ and CₙS₂⁻ clusters as the number of carbon atoms increases. The VDEs of clusters with an even number of carbon atoms are consistently higher than those of their neighbors with an odd number of carbons. researchgate.net

The ground state structures of these carbon-sulfur chains are predominantly linear. For CₙS clusters, the sulfur atom is typically located at one end of the carbon chain. In the case of CₙS₂ clusters, including this compound, the most stable isomers are linear with sulfur atoms at both ends of the carbon chain. researchgate.net

Table 1: Comparison of Structural and Electronic Properties of Selected CₙS₂ Clusters

Relations to Other Thiocarbonyl Compounds

This compound contains two thiocarbonyl (C=S) groups, placing it within the broader class of thiocarbonyl compounds. These compounds are known for their diverse reactivity, often participating in reactions that are analogous to their carbonyl (C=O) counterparts, but with distinct characteristics. open.ac.uk The chemistry of thiocarbonyl compounds has been extensively explored, particularly their reactions with carbenes and in photochemical cycloadditions. uzh.chbeilstein-journals.org

Thiocarbonyl S-methanides, also known as thiocarbonyl ylides, are key reactive intermediates formed from the reaction of thiocarbonyl compounds with carbenes. These 1,3-dipoles can be trapped by suitable dipolarophiles to form five-membered sulfur-containing heterocycles. uzh.ch Depending on the substituents, they can also undergo 1,3-dipolar electrocyclization to yield thiiranes or dimerize to form 1,4-dithianes. uzh.ch

The photochemical behavior of thiocarbonyl compounds, such as thiobenzophenone, often involves [2+2] cycloaddition reactions with olefins to produce thietanes. beilstein-journals.org However, the specific photochemical reactivity of this compound is not as extensively documented in the provided context. The presence of the cumulenic carbon chain in this compound would likely influence its reactivity compared to simpler thioketones.

Relevance in Astrochemistry and Interstellar Molecule Identification

Carbon-sulfur chains, including this compound, are of significant interest in astrochemistry. researchgate.net The interstellar medium (ISM) is a rich source of a variety of molecules, and small carbon-sulfur clusters like C₂S and C₃S are known to be highly abundant in space. researchgate.net The detection of these molecules is typically achieved through radio astronomy, which identifies their rotational transitions.

The potential for detecting more complex CₙSₘ molecules like this compound in the ISM is a subject of ongoing research. For a molecule to be a plausible candidate for astronomical detection, it needs to have a significant dipole moment. Many carbon-sulfur chains are highly polar, with calculated dipole moments in the range of 4-7 Debye, making them suitable for detection via radio astronomy. researchgate.net However, the symmetric linear structure of this compound (S=C=C=C=C=S) suggests it would have no permanent dipole moment, making its detection by rotational spectroscopy challenging.

Despite the challenges, the study of such molecules is crucial for understanding the chemical complexity of the ISM. While searches for nitrogen-, oxygen-, and sulfur-bearing heterocycles in molecular clouds like the Taurus Molecular Cloud 1 (TMC-1) have yet to yield a definitive detection of five- or six-membered rings, the confirmed presence of various hydrocarbon species fuels the continued search for other complex molecules. arxiv.org The spectroscopic data obtained from laboratory studies on compounds like this compound are essential for providing the necessary reference spectra for these astronomical searches. researchgate.net

Table 2: Chemical Compounds Mentioned

Future Directions and Emerging Research Avenues for Butatriene 1,4 Dithione

Development of Novel Synthetic Routes

The advancement of butatriene-1,4-dithione applications is intrinsically linked to the development of efficient and versatile synthetic methodologies. Current synthetic strategies, while effective, often present limitations in terms of yield, scalability, and precursor availability. Future research will likely focus on several key areas to overcome these challenges.

One promising direction is the exploration of novel precursor molecules and reaction pathways. The synthesis of related sulfur-containing dienes has been achieved from nitrodiene precursors, suggesting a potential avenue for this compound synthesis. researchgate.net Researchers may investigate the controlled reaction of specifically substituted nitrobutadienes with sulfurating agents to construct the desired S=C=C=C=S framework.

Furthermore, the application of modern synthetic techniques, such as flow chemistry and microwave-assisted synthesis, could offer significant advantages. These methods can provide precise control over reaction parameters, potentially leading to higher yields, reduced reaction times, and improved safety profiles for handling these reactive species. The development of catalytic systems, possibly involving transition metal complexes, for the direct thionation of butatriene or its derivatives also represents a fertile ground for investigation.

A key objective will be to develop synthetic routes that allow for the introduction of various functional groups onto the butatriene backbone. This will be crucial for tuning the electronic and physical properties of the molecule and for its incorporation into larger molecular architectures.

Advanced Spectroscopic Techniques for Structural Elucidation

A comprehensive understanding of the electronic and geometric structure of this compound is paramount for predicting its reactivity and designing new materials. While standard spectroscopic techniques have provided initial characterization, advanced methods are required for a more nuanced picture.

High-resolution infrared and Raman spectroscopy will continue to be vital tools. researchgate.netresearchgate.net Future studies could employ matrix isolation techniques to trap and study the molecule at low temperatures, minimizing intermolecular interactions and allowing for the precise determination of vibrational frequencies. researchgate.net Isotopic substitution studies, replacing carbon-12 with carbon-13 or sulfur-32 (B83152) with sulfur-34, will be instrumental in definitively assigning vibrational modes and refining force field calculations.

Terahertz (THz) time-domain spectroscopy is an emerging technique that can probe low-frequency vibrational modes, such as those associated with skeletal bending and torsional motions, providing unique insights into the molecule's flexibility and intermolecular interactions in the solid state. spectroscopyonline.com Furthermore, advanced mass spectrometry techniques can provide detailed information on the fragmentation patterns and ionization energies of this compound and its derivatives. iaea.org

The application of techniques like photoelectron spectroscopy will be crucial for mapping the molecular orbitals and understanding the electronic transitions of the molecule. dntb.gov.ua These experimental data will provide essential benchmarks for validating and refining theoretical models.

High-Accuracy Computational Modeling and Predictive Studies

Computational chemistry is an indispensable tool for elucidating the properties and predicting the behavior of novel molecules like this compound. Future research will leverage increasingly sophisticated computational methods to explore its structure, stability, and reactivity in silico.

Density Functional Theory (DFT) has proven to be a powerful method for studying thiocumulenes. aip.orgtandfonline.comresearchgate.net Future computational studies will likely employ higher levels of theory and more extensive basis sets to achieve greater accuracy in predicting geometric parameters, vibrational frequencies, and electronic properties. dntb.gov.ua Of particular interest is the nature of the bonding in the cumulene chain and the influence of the terminal sulfur atoms on the electronic structure.

Time-dependent DFT (TD-DFT) calculations will be essential for interpreting the UV-Vis absorption spectra and understanding the nature of the electronic excitations. researchgate.net These calculations can help to identify the orbitals involved in the transitions and predict how derivatization will affect the optical properties of the molecule.

Advanced computational techniques, such as ab initio multiple spawning (AIMS), can be used to simulate the non-adiabatic dynamics of the molecule upon photoexcitation. acs.orgresearchgate.netresearchgate.net This can provide insights into the photostability of this compound and the potential pathways for photochemical reactions. Furthermore, computational studies can be used to model the interaction of this compound with other molecules and surfaces, which is crucial for designing new materials and devices.

| Computational Method | Application in this compound Research |

| Density Functional Theory (DFT) | Geometry optimization, vibrational frequency calculation, electronic structure analysis. |

| Time-Dependent DFT (TD-DFT) | Prediction and interpretation of UV-Vis spectra, analysis of electronic transitions. |

| Ab Initio Multiple Spawning (AIMS) | Simulation of non-adiabatic dynamics, investigation of photochemical pathways. |

| Molecular Dynamics (MD) | Simulation of bulk properties, interactions with solvents and surfaces. |

Exploration of Undiscovered Reactivity Pathways

The rich and varied reactivity of cumulenes and thiocarbonyl compounds suggests that this compound possesses a wealth of unexplored chemical transformations. Future research will focus on systematically investigating its reactivity with a wide range of reagents to uncover new reaction pathways and synthesize novel molecular structures.

Given the presence of both cumulenic double bonds and terminal thiocarbonyl groups, this compound is expected to participate in a variety of cycloaddition reactions. nih.govbeilstein-journals.orgd-nb.info Its potential as a diene or dienophile in Diels-Alder reactions, as well as its participation in [2+2] and [3+2] cycloadditions with various dipolarophiles and electrophiles, warrants thorough investigation. The reactions of related thiocumulenes with nitrilimines and carbenes have been shown to yield interesting heterocyclic products, suggesting similar possibilities for this compound. znaturforsch.comuzh.ch

The nucleophilic and electrophilic nature of the sulfur atoms will also be a key area of study. Reactions with nucleophiles could lead to addition products, while reactions with electrophiles might occur at the sulfur atoms or the carbon backbone. The potential for the sulfur atoms to act as ligands in coordination chemistry with transition metals opens up possibilities for creating novel organometallic complexes with interesting catalytic or electronic properties.

Furthermore, the polymerization of this compound, either through thermal or photochemical initiation, could lead to novel sulfur-containing polymers with unique electronic and optical properties, potentially analogous to the well-studied polyacetylenes.

Potential for Derivatization and Functionalization

The ability to introduce a wide range of functional groups onto the this compound scaffold is critical for tailoring its properties for specific applications. Future research will focus on developing synthetic methodologies for the controlled derivatization and functionalization of this molecule.

One approach is to start with functionalized precursors in the synthesis of the this compound core. This would allow for the incorporation of substituents at specific positions from the outset. Another strategy involves the post-synthesis functionalization of the parent molecule. This could involve reactions at the terminal sulfur atoms or addition reactions across the cumulenic double bonds.

The introduction of electron-donating or electron-withdrawing groups is expected to have a significant impact on the electronic properties of the molecule, including its HOMO-LUMO gap and redox potentials. This could be exploited in the design of new organic electronic materials, such as semiconductors and conductors.

Furthermore, the attachment of chromophores or fluorophores could lead to new photoactive materials with applications in sensing or imaging. The incorporation of this compound into larger conjugated systems, such as polymers or dendrimers, could lead to materials with enhanced charge transport properties or novel optical characteristics. The synthesis and characterization of such derivatives will be a major focus of future research in this area.

Q & A

Q. How can this compound’s environmental impact be assessed using life-cycle analysis (LCA)?

- Methodological Answer : Model synthetic pathways in LCA software (e.g., SimaPro) to quantify waste generation and energy use. Partner with environmental chemists to measure biodegradation products (LC-MS) and ecotoxicity (Daphnia magna assays). Prioritize solvent recovery and catalytic methods to reduce E-factor scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.